molecular formula C14H14IN3 B14444915 3-(1H-Benzimidazol-2-yl)-1,4-dimethylpyridin-1-ium iodide CAS No. 73281-14-8

3-(1H-Benzimidazol-2-yl)-1,4-dimethylpyridin-1-ium iodide

Cat. No.: B14444915
CAS No.: 73281-14-8
M. Wt: 351.19 g/mol
InChI Key: PVKLPTOPSGLFRI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Benzimidazol-2-yl)-1,4-dimethylpyridin-1-ium iodide is a heterocyclic compound that combines the structural features of benzimidazole and pyridine. Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring, while pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. The combination of these two structures in this compound results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzimidazol-2-yl)-1,4-dimethylpyridin-1-ium iodide typically involves the condensation of 1,2-diaminobenzene with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The pyridine moiety is then introduced through a series of reactions involving methylation and iodination. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization, chromatography, and distillation to remove impurities and obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzimidazol-2-yl)-1,4-dimethylpyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzimidazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments and elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the benzimidazole or pyridine rings.

Scientific Research Applications

3-(1H-Benzimidazol-2-yl)-1,4-dimethylpyridin-1-ium iodide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1H-Benzimidazol-2-yl)-1,4-dimethylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A parent compound with a wide range of biological activities.

    Pyridine: A basic heterocyclic compound used in various chemical syntheses.

    Imidazole: A five-membered heterocyclic compound with two nitrogen atoms, known for its role in biological systems.

Uniqueness

3-(1H-Benzimidazol-2-yl)-1,4-dimethylpyridin-1-ium iodide is unique due to its combined structural features of benzimidazole and pyridine, which confer distinct chemical and biological properties

Properties

CAS No.

73281-14-8

Molecular Formula

C14H14IN3

Molecular Weight

351.19 g/mol

IUPAC Name

2-(1,4-dimethylpyridin-1-ium-3-yl)-1H-benzimidazole;iodide

InChI

InChI=1S/C14H14N3.HI/c1-10-7-8-17(2)9-11(10)14-15-12-5-3-4-6-13(12)16-14;/h3-9H,1-2H3,(H,15,16);1H/q+1;/p-1

InChI Key

PVKLPTOPSGLFRI-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=[N+](C=C1)C)C2=NC3=CC=CC=C3N2.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.